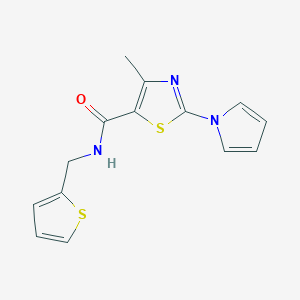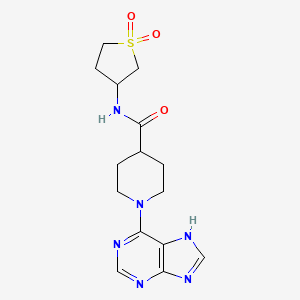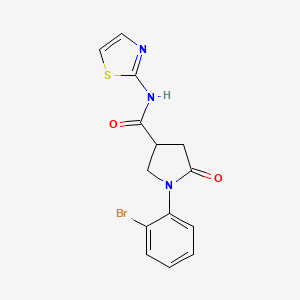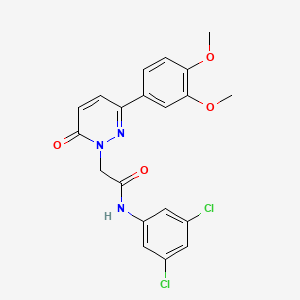
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling: The final step involves coupling the intermediate with 4-methyl-1,3-thiazole-5-carboxylic acid under amide bond-forming conditions, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole or pyrrole rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyrrole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Functionalized derivatives with various substituents on the thiophene or pyrrole rings.
Scientific Research Applications
Chemistry
In organic synthesis, 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide serves as a versatile building block for constructing more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its unique structure might confer activity against specific diseases or conditions, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its heterocyclic rings are often found in materials with advanced functionalities.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s heterocyclic rings could facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Lacks the thiophene ring, potentially altering its reactivity and biological activity.
2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide: Lacks the methyl group, which could affect its steric and electronic properties.
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-furylmethyl)-1,3-thiazole-5-carboxamide: Contains a furan ring instead of a thiophene ring, which might influence its chemical behavior and interactions.
Uniqueness
The presence of the 4-methyl group, the pyrrole ring, and the thiophene ring in 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide makes it unique
Properties
Molecular Formula |
C14H13N3OS2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N3OS2/c1-10-12(13(18)15-9-11-5-4-8-19-11)20-14(16-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18) |
InChI Key |
XLJRXVJCIUWBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11006594.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11006597.png)
![6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11006601.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006604.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11006605.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11006618.png)
![1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11006622.png)
![1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11006630.png)
![trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11006635.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B11006650.png)
![methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11006662.png)

